N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2,6-diethylphenyl group and a pentafluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,6-diethylaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control systems to ensure consistent product quality. The purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorobenzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid)
Major Products
Substitution: N-(2,6-diethylphenyl)-2,3,4,5,6-tetrafluorobenzamide derivatives
Reduction: N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluoroaniline
Oxidation: N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzoic acid
Scientific Research Applications
N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diethylphenyl)-2-chloroacetamide
- N-(2,6-diethylphenyl)-2,3,4,5,6-tetrafluorobenzamide
- N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzoic acid
Uniqueness
N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of both the 2,6-diethylphenyl group and the pentafluorobenzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO/c1-3-8-6-5-7-9(4-2)16(8)23-17(24)10-11(18)13(20)15(22)14(21)12(10)19/h5-7H,3-4H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTECPPJYCAUWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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